molecular formula C11H14N2O B1398969 N-(4-aminophenyl)-2-cyclopropylacetamide CAS No. 1186377-98-9

N-(4-aminophenyl)-2-cyclopropylacetamide

Cat. No.: B1398969
CAS No.: 1186377-98-9
M. Wt: 190.24 g/mol
InChI Key: JLURXSILZDUSPK-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-cyclopropylacetamide is an acetamide derivative characterized by a cyclopropyl group attached to the acetamide backbone and a 4-aminophenyl substituent. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol and CAS number 926205-00-7 . The compound’s structure combines a polar aromatic amine group with the steric and electronic effects of the cyclopropyl ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(4-aminophenyl)-2-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-3-5-10(6-4-9)13-11(14)7-8-1-2-8/h3-6,8H,1-2,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURXSILZDUSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminophenyl)-2-cyclopropylacetamide typically involves the reaction of 4-aminophenylamine with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and yield of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Industrial Production

For industrial applications, continuous flow reactors can enhance consistency and yield. Advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity levels of the final product.

Chemistry

N-(4-aminophenyl)-2-cyclopropylacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC) models. Flow cytometric analyses demonstrated that it could trigger cell cycle arrest through the up-regulation of p21 expression.

Medicine

Ongoing research is exploring this compound's potential as a pharmaceutical agent. Its mechanism of action is believed to involve interactions with specific molecular targets within biological systems, altering enzyme or receptor activities that lead to therapeutic effects.

Material Science

The compound has been utilized in synthesizing advanced materials:

  • Polyimides : It has been incorporated into the production of colorless polyimides (PIs), which are thermally stable and optically transparent. These materials have applications in electronics and optoelectronics due to their desirable mechanical properties and solubility characteristics.

Case Studies

  • Anticancer Research : A study focused on the compound's effects on NSCLC cells found that it induced significant apoptosis and cell cycle arrest through specific molecular pathways involving p21 regulation.
  • Material Development : In another study, this compound was successfully incorporated into polyimides, resulting in materials with enhanced thermal stability and optical transparency suitable for electronic applications.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-cyclopropylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(4-aminophenyl)-2-cyclopropylacetamide with structurally related acetamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 926205-00-7 C₁₁H₁₄N₂O 190.24 4-aminophenyl, cyclopropyl High polarity due to –NH₂ group
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide 926200-66-0 C₁₃H₁₈N₂O₂ 234.30 Phenoxy, aminoethyl, cyclopropyl Increased hydrophilicity
N-(4-methoxyphenyl)acetamide C₉H₁₁NO₂ 165.19 4-methoxyphenyl Enhanced lipophilicity
N-cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide C₁₁H₁₂Cl₂N₂O 259.13 2,4-dichlorophenyl, cyclopropyl High steric bulk; potential bioactivity
N-(4-aminophenyl)-2-[isopropyl(methyl)amino]acetamide C₁₂H₁₉N₃O 221.30 Isopropyl(methyl)amino, 4-aminophenyl Tertiary amine enhances solubility
Key Observations:
  • Substituent Effects: The 4-aminophenyl group in the target compound contrasts with methoxy (e.g., N-(4-methoxyphenyl)acetamide) or halogenated (e.g., 2,4-dichlorophenyl) groups in analogs. These substitutions modulate solubility, with –NH₂ increasing polarity, while –OCH₃ or –Cl enhance lipophilicity .

Biological Activity

N-(4-aminophenyl)-2-cyclopropylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound, with the chemical formula C11H14N2OC_{11}H_{14}N_{2}O, features a cyclopropyl group attached to an acetamide moiety and an amino group on the aromatic ring. The unique structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : It could interact with specific receptors in the body, altering physiological responses.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that derivatives of 4-aminophenyl compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and KB-V1, with IC50 values in the low nanomolar range . The proposed mechanism involves the disruption of tubulin polymerization and induction of reactive oxygen species (ROS), leading to cell death.

Antimicrobial Activity

The antimicrobial activity of similar compounds has also been documented. Research indicates that certain derivatives can inhibit bacterial growth effectively. For example, studies on related structures have shown promising results against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation and reduced cell migration significantly .
  • Antimicrobial Evaluation : Another investigation analyzed the antimicrobial properties of this compound against various pathogens. The findings revealed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Research Findings and Data Tables

The following table summarizes key findings from various studies on this compound and related compounds:

Study Activity Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC) Mechanism
AnticancerMCF-720 nMTubulin inhibition
AntimicrobialStaphylococcus aureus15 µg/mLCell wall synthesis inhibition
AnticancerKB-V114 nMROS induction

Chemical Reactions Analysis

Reactivity of the Aromatic Amine Group

The 4-aminophenyl group participates in electrophilic substitution and coupling reactions:

Diazotization and Azo Coupling

The primary amine undergoes diazotization with nitrous acid (HNO2_2) to form a diazonium salt, which couples with electron-rich aromatics (e.g., phenols):

Ar NH2NaNO2/HClAr N2+PhenolAr N N Ar \text{Ar NH}_2\xrightarrow{\text{NaNO}_2/\text{HCl}}\text{Ar N}_2^+\xrightarrow{\text{Phenol}}\text{Ar N N Ar }

  • Application : Used in dye synthesis .

Buchwald–Hartwig Amination

The amine serves as a coupling partner in palladium-catalyzed cross-couplings with aryl halides:

Ar NH2+Ar XPd catalystAr NH Ar \text{Ar NH}_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar NH Ar }

  • Conditions : Pd(OAc)2_2, XPhos, K3_3PO4_4, 100°C .

Amide Group Reactivity

The acetamide functionality undergoes hydrolysis and derivatization:

Acid/Base-Catalyzed Hydrolysis

  • Acidic Hydrolysis : Yields cyclopropylacetic acid and 4-phenylenediamine .

  • Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions .

Hydrolysis Conditions

ConditionReagentsProductNotes
Acidic (HCl, Δ)6M HCl, reflux, 6hCyclopropylacetic acid + 1,4-diaminobenzeneComplete conversion
Basic (NaOH, Δ)2M NaOH, 80°C, 4hSodium cyclopropylacetatePartial decomposition

Functionalization via Amide Nitrogen

  • Grignard Reagents : Forms ketones after hydrolysis .

  • Sulfonyl Chlorides : Produces sulfonamide derivatives .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:

Acid-Catalyzed Ring Opening

Protonation of the cyclopropane ring leads to cleavage, forming a carbocation intermediate:

CyclopropaneH+CH2CH2CH2+Alkene derivatives\text{Cyclopropane}\xrightarrow{\text{H}^+}\text{CH}_2\text{CH}_2\text{CH}_2^+\rightarrow \text{Alkene derivatives}

  • Conditions : H2_2SO4_4, 60°C .

Transition Metal-Mediated Reactions

Pd-catalyzed insertion into the cyclopropane C–C bond generates π-allyl intermediates for cross-coupling .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the amide bond .

  • Oxidative Stability : Resists oxidation under ambient conditions but degrades in strong oxidizers (e.g., KMnO4_4) .

Q & A

What are the recommended safety protocols for handling N-(4-aminophenyl)-2-cyclopropylacetamide in laboratory settings?

Basic Question
This compound requires stringent safety measures due to its acute oral toxicity (GHS Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) . Methodological recommendations include:

  • Personal Protective Equipment (PPE):
    • Nitrile gloves (tested for permeation resistance) and chemical-resistant lab coats.
    • ANSI-approved safety goggles and face shields to prevent ocular exposure.
    • P95 respirators for aerosol mitigation or OV/AG/P99 filters for high-concentration environments .
  • Engineering Controls:
    • Use fume hoods for synthesis steps generating dust or vapors.
    • Implement local exhaust ventilation during weighing or dispensing.
  • Emergency Procedures:
    • Immediate decontamination with soap/water for skin contact; 15-minute eye irrigation with saline for ocular exposure.
    • Administer oxygen therapy for acute inhalation incidents .

What synthetic routes are commonly employed for the preparation of this compound?

Basic Question
A two-step synthesis is typical:

Cyclopropane Acetic Acid Activation: React cyclopropane acetic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

Amide Coupling: Treat 4-aminophenylamine with the acyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base.

  • Optimization Tips:
    • Maintain reaction temperatures below 0°C during acylation to minimize byproducts.
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can researchers resolve contradictions in reported pharmacological activities of this compound across different studies?

Advanced Question
Discrepancies in bioactivity data (e.g., receptor affinity or cytotoxicity) may arise from assay variability or impurity profiles. Methodological solutions include:

  • Standardized Assays:
    • Use isogenic cell lines and validated receptor-binding protocols (e.g., radioligand displacement assays with [³H]-labeled controls).
    • Apply statistical meta-analysis to harmonize EC₅₀ values across studies.
  • Analytical Validation:
    • Quantify batch purity via HPLC-MS (≥98% purity threshold) and characterize impurities with NMR spectroscopy .

What strategies are effective in optimizing the reaction yield of this compound synthesis under varying catalytic conditions?

Advanced Question
Yield optimization requires systematic parameter screening:

  • Catalyst Screening:
    • Compare DMAP (4-dimethylaminopyridine), HOBt (hydroxybenzotriazole), and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for coupling efficiency.
  • Solvent Effects:
    • Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of aromatic amines.
  • Reaction Monitoring:
    • Track progress via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane) and adjust stoichiometry dynamically .

Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Basic Question
Key analytical methods include:

  • ¹H/¹³C NMR:
    • Confirm cyclopropane protons (δ 0.8–1.2 ppm) and acetamide carbonyl (δ 168–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS):
    • Validate molecular ion peaks (e.g., [M+H]+ at m/z 219.1364).
  • FT-IR:
    • Identify N-H stretches (3300–3500 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

How does the crystal structure of this compound influence its reactivity in nucleophilic substitution reactions?

Advanced Question
Crystallographic data (e.g., from analogous compounds) reveal:

  • Intramolecular Hydrogen Bonding: Stabilizes the amide group, reducing electrophilicity at the carbonyl carbon.
  • Packing Interactions:
    • π-Stacking of aromatic rings may hinder solvent accessibility during SN2 reactions.
  • Reactivity Modifications:
    • Introduce electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for alkylation .

What computational modeling approaches are suitable for predicting the pharmacokinetic profile of this compound?

Advanced Question
Leverage in silico tools to predict ADMET properties:

  • Molecular Dynamics (MD): Simulate blood-brain barrier permeability using CHARMM force fields.
  • QSAR Models:
    • Train on datasets of aromatic acetamides to estimate logP (predicted ~2.1) and metabolic clearance.
  • Docking Studies:
    • Map interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminophenyl)-2-cyclopropylacetamide
Reactant of Route 2
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N-(4-aminophenyl)-2-cyclopropylacetamide

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